REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C(OC(=O)[CH2:14][N:15]=[C:16](C1C=CC=CC=1)C1C=CC=CC=1)C.[O-:30]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:38][NH2:39].Cl>C1(C)C=CC=CC=1.C1COCC1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[NH2:39][CH:38]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)[C:14]([NH:15][CH3:16])=[O:30] |f:2.3.4.5|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
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Name
|
potassium phosphate tribasic
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.74 mL
|
Type
|
reactant
|
Smiles
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CN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
tris(dibenzylideneacetone)palladium(0)
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
79 μL
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 h at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It was filtered over Hyflo®
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with methanol (5 mL)
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continues for 22 h at ambient temperature
|
Duration
|
22 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting suspension was concentrated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring for 4 h at ambient temperature it
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with tert-butylmethylether
|
Type
|
WASH
|
Details
|
the organic layers were washed with aqueous HCl (1M)
|
Type
|
WASH
|
Details
|
layers were washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was separated between THF and aqueous NaOH (1M)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NC)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 943 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |